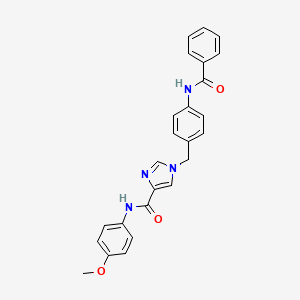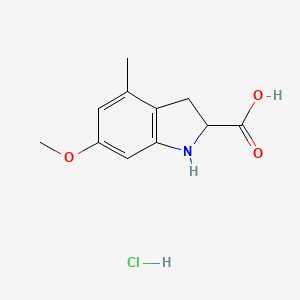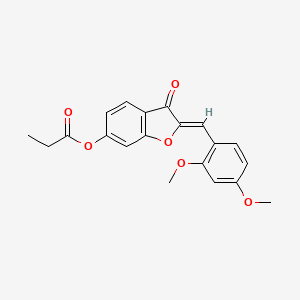![molecular formula C9H13NO3S B2860852 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol CAS No. 739326-23-9](/img/structure/B2860852.png)
2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol” is a chemical compound with the CAS Number: 739326-23-9 . It has a molecular weight of 215.27 and its IUPAC name is 2-((4-(aminomethyl)phenyl)sulfonyl)ethan-1-ol . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 . This indicates that the compound has a benzene ring (C6H4) with an aminomethyl group (-CH2NH2) and a sulfonyl group (-SO2-) attached to it. The sulfonyl group is further connected to an ethanol group (-CH2CH2OH).Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthetic Chemistry Applications
In synthetic chemistry, 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol and its derivatives serve as key intermediates for various chemical transformations. For instance, 1,1-Bis(benzenesulfonyl)ethylene acts as a synthetic equivalent of ethylene 1,2-dipole, facilitating the production of ethylene adducts through dipolar reaction mechanisms, which can be desulfonylated to yield formal ethylene adducts (Lucchi, Pasquato, & Modena, 1984). Additionally, solid-phase synthesis has utilized polymer-supported benzenesulfonamides for generating diverse privileged scaffolds through various chemical transformations, demonstrating the adaptability of these compounds in creating complex molecular structures (Fülöpová & Soural, 2015).
Catalysis and Chemical Reactions
Sulfonamides, including those derived from this compound, have been explored for their catalytic properties. Sulfonated Schiff base copper(II) complexes have been synthesized and applied as efficient and selective catalysts in alcohol oxidation, showcasing the role of these compounds in facilitating organic transformations with high selectivity and efficiency (Hazra, Martins, Silva, & Pombeiro, 2015).
Material Science and Polymer Chemistry
In material science and polymer chemistry, complexes derived from sulfonamides have been employed in the living polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with narrow polydispersity indices. This illustrates the potential of these compounds in the precise synthesis of biopolymers and their applications in biomedical sciences (Peng, Lai, & Lin, 2008).
Molecular Electronics
The exploration of this compound derivatives extends to molecular electronics, where their structural features are leveraged for designing compounds with specific electronic properties. For instance, unsymmetrically substituted furoxans, related to benzenesulfonyl compounds, have been investigated for their potential in synthesizing new functionalized furoxans with interesting biological properties, hinting at the intersection of organic synthesis and electronic material development (Sorba, Ermondi, Fruttero, Galli, & Gasco, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHKQOYOOBBCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)

![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)
![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)
